molecular formula C17H24N2O5 B12000122 Methyl (tert-butoxycarbonyl)phenylalanylglycinate

Methyl (tert-butoxycarbonyl)phenylalanylglycinate

Cat. No.: B12000122
M. Wt: 336.4 g/mol
InChI Key: KRYDBLGWCUNDCJ-UHFFFAOYSA-N
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Description

Methyl (tert-butoxycarbonyl)phenylalanylglycinate is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (tert-butoxycarbonyl)phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The protected phenylalanine is then coupled with glycine methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (tert-butoxycarbonyl)phenylalanylglycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (tert-butoxycarbonyl)phenylalanylglycinate has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.

    Drug Development: It serves as a building block in the development of peptide-based drugs.

    Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: It is employed in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (tert-butoxycarbonyl)phenylalanylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (tert-butoxycarbonyl)phenylalanylglycinate is unique due to its specific structure, which includes both a Boc-protected amino group and a glycine methyl ester. This combination makes it particularly useful in peptide synthesis, where it can be used to introduce glycine residues into peptide chains .

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDBLGWCUNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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